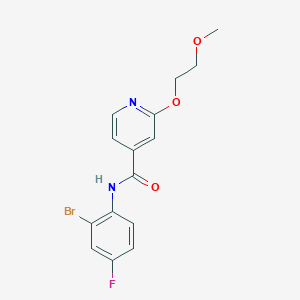
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BFI-226, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have potential applications in cancer research. Studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells (Mazumder et al., 2013). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells (Saha et al., 2017). Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis (Saha et al., 2017).
Mechanism of Action
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide exerts its anticancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival (Mazumder et al., 2013). This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and inflammation (Saha et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent (Mazumder et al., 2013). In addition, this compound has been found to inhibit the growth of cancer cells that are resistant to conventional chemotherapy drugs (Saha et al., 2017). These findings suggest that this compound may have a unique mechanism of action that could be useful in the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in vivo (Mazumder et al., 2013).
Future Directions
Future research on N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide could focus on its potential as a combination therapy with other anticancer agents. In addition, further studies could investigate the effects of this compound on cancer stem cells, which are thought to play a role in cancer recurrence and resistance to therapy. Furthermore, research could explore the use of this compound in other diseases, such as inflammatory disorders, where NF-κB is involved in the pathogenesis (Saha et al., 2017).
Conclusion
This compound is a promising chemical compound with potential applications in cancer research. Its ability to inhibit the growth, migration, and invasion of cancer cells, as well as its selectivity for cancer cells, make it a unique and valuable candidate for further study. Future research on this compound could lead to the development of new and effective cancer therapies.
Synthesis Methods
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with isonicotinoyl chloride, followed by the addition of 2-(2-methoxyethoxy)ethylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form (Mazumder et al., 2013).
properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-13-3-2-11(17)9-12(13)16/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZGZLOWXONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



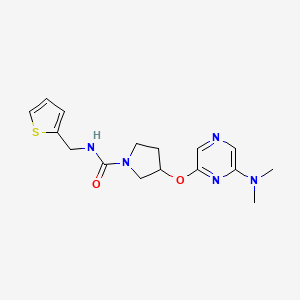
![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)
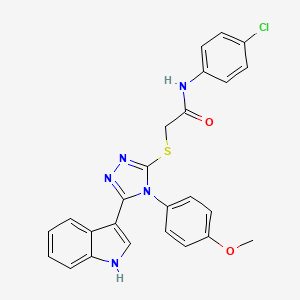
![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)
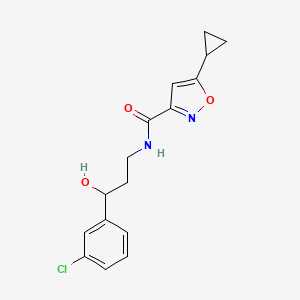
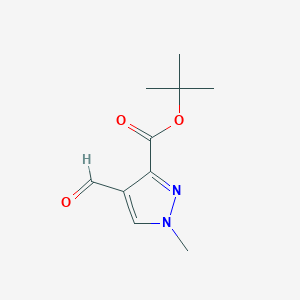
![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)
![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)
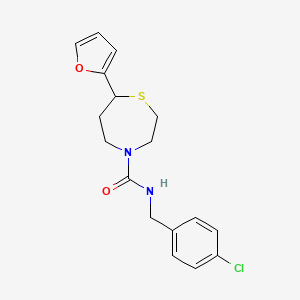
amino}methyl)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2620382.png)